Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 308295-30-9
Cat. No.: VC7256990
Molecular Formula: C18H15BrO6
Molecular Weight: 407.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308295-30-9 |
|---|---|
| Molecular Formula | C18H15BrO6 |
| Molecular Weight | 407.216 |
| IUPAC Name | propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C18H15BrO6/c1-9(2)23-18(21)16-10(3)24-14-8-12(19)15(7-11(14)16)25-17(20)13-5-4-6-22-13/h4-9H,1-3H3 |
| Standard InChI Key | GDCOMRUSEZYIHH-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC(C)C |
Introduction
Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its intricate structure, which includes a benzofuran core, a bromine atom, a furan-2-carbonyloxy group, and a propan-2-yl ester moiety. The presence of these functional groups suggests potential applications in pharmaceuticals or as intermediates in organic synthesis.
Chemical Formula and Molecular Weight
| Property | Value |
|---|---|
| Chemical Formula | CHBrO |
| Molecular Weight | 424.24 g/mol |
Synthesis and Preparation
The synthesis of Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves several steps:
-
Starting Materials: The synthesis begins with appropriate benzofuran precursors, which are modified through various chemical transformations.
-
Bromination: The introduction of the bromine atom is often achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.
-
Esterification: The propan-2-yl ester group is introduced through esterification reactions, which may involve acid catalysts or coupling reagents.
-
Furan-2-carbonyloxy Group Introduction: This step typically involves the reaction of the benzofuran core with a furan-2-carbonyl chloride or similar reagent.
Biological Activity and Potential Applications
While specific biological activity data for Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is limited, compounds within the benzofuran family have shown promise in various therapeutic areas:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume